8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15304375
Molecular Formula: C17H20N4O4S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O4S |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C17H20N4O4S/c1-10-4-3-5-11(6-10)7-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-9-12(23)8-22/h3-6,12,22-23H,7-9H2,1-2H3,(H,19,24,25) |
| Standard InChI Key | MECHKYLMRXSALE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C |
Introduction
Purine derivatives are a class of compounds that include a wide range of biologically active molecules, such as nucleic acids and caffeine. These compounds often exhibit significant pharmacological activities, making them important in medicinal chemistry.
Synthesis
Synthesizing such a compound would likely involve multiple steps, including:
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Purine Ring Formation: This could involve condensation reactions or cyclization processes.
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Introduction of the Sulfanyl Group: Typically achieved through nucleophilic substitution or addition reactions.
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Attachment of the Dihydroxypropyl and 3-Methylbenzyl Groups: This might involve alkylation reactions or other functional group transformations.
Biological Activity
Purine derivatives often exhibit a range of biological activities, including:
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Enzyme Inhibition: They can act as inhibitors for enzymes involved in nucleic acid metabolism.
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Receptor Binding: Some purine derivatives interact with adenosine receptors, influencing cardiovascular and neurological functions.
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Antimicrobial Activity: Certain purine derivatives have shown antimicrobial properties.
Research Findings
Without specific data on 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, we can look at similar compounds for insights:
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Antidiabetic Agents: Some purine derivatives have been explored as antidiabetic agents due to their ability to inhibit enzymes like α-glucosidase and α-amylase .
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Anti-inflammatory Compounds: Sulfur-containing compounds have shown potential as anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase .
Data Tables
Given the lack of specific data on the compound, we can create a hypothetical table to outline potential properties and activities of similar purine derivatives:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Not available for this specific compound |
| Molecular Weight | Typically in the range of 300-500 g/mol for similar purine derivatives |
| Biological Activity | Potential enzyme inhibition or receptor binding activities |
| Synthesis Route | Multi-step synthesis involving purine ring formation and functional group modifications |
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